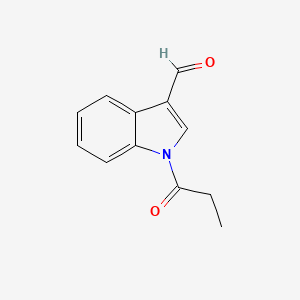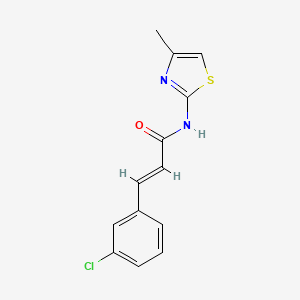
3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone, also known as EBF, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. EBF is a heterocyclic compound that contains a furanone ring, which is a five-membered ring with an oxygen atom and a double bond. EBF has been shown to have a range of biochemical and physiological effects, making it a valuable tool in many areas of research.
Wirkmechanismus
The mechanism of action of 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone has been shown to inhibit the activity of quorum sensing systems in bacteria, which are responsible for regulating gene expression and virulence. 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone has also been shown to inhibit the activity of certain kinases and phosphatases in cells, which are involved in a range of cellular processes.
Biochemical and Physiological Effects
3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial biofilm formation, the induction of apoptosis in cancer cells, and the modulation of immune responses. 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its unique chemical structure, which allows it to interact with a range of biological targets. 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone is also relatively easy to synthesize and has been well-characterized in the literature. However, one limitation of using 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone, including:
1. Developing new synthetic methods for 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone that are more efficient and environmentally friendly.
2. Investigating the potential therapeutic applications of 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone in treating cancer and other diseases.
3. Studying the mechanism of action of 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone in more detail to better understand its biological effects.
4. Developing new derivatives of 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone with improved pharmacological properties.
5. Exploring the use of 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone as a tool for studying protein-ligand interactions and other biological processes.
Overall, 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone is a valuable compound for scientific research due to its unique chemical properties and range of biological effects. Further research is needed to fully understand the potential applications of 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone in various fields, including medicine, biochemistry, and microbiology.
Synthesemethoden
3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone can be synthesized through a multi-step process that involves the condensation of 2-ethoxybenzaldehyde and phenylacetic acid in the presence of a catalyst, followed by cyclization of the resulting intermediate with acetic anhydride and a catalyst. This synthesis method has been well-established and is widely used in the research community.
Wissenschaftliche Forschungsanwendungen
3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone has been used in a variety of scientific research applications, including as a probe for studying protein-ligand interactions, as a fluorescent probe for imaging cellular structures, and as a potential therapeutic agent for treating cancer and other diseases. 3-(2-ethoxybenzylidene)-5-phenyl-2(3H)-furanone has also been used as a model compound for studying the mechanism of action of other furanone-containing compounds.
Eigenschaften
IUPAC Name |
(3E)-3-[(2-ethoxyphenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-2-21-17-11-7-6-10-15(17)12-16-13-18(22-19(16)20)14-8-4-3-5-9-14/h3-13H,2H2,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUYSDJPHRXVDB-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(2-ethoxybenzylidene)-5-phenylfuran-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5885187.png)
![4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime](/img/structure/B5885194.png)


![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)

![(4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5885235.png)


![2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5885255.png)


